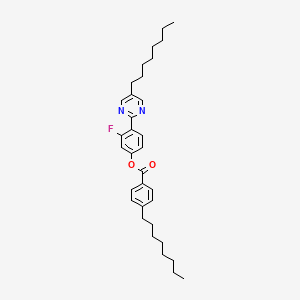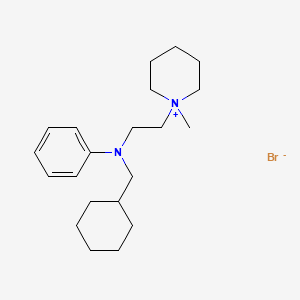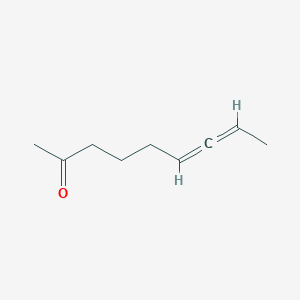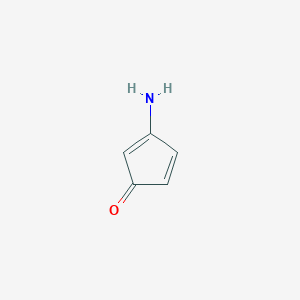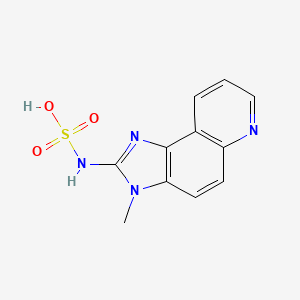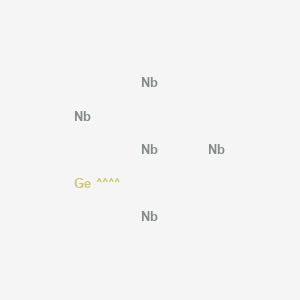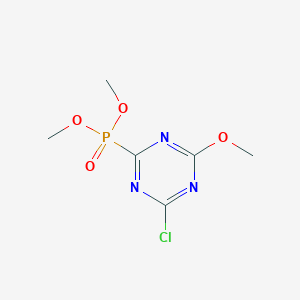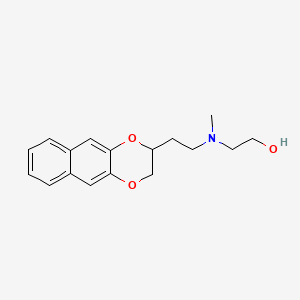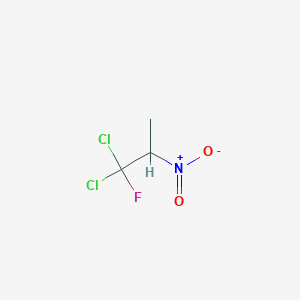
1,1-Dichloro-1-fluoro-2-nitropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-1-fluoro-2-nitropropane is an organic compound with the molecular formula C3H4Cl2FNO2 It is a halogenated nitroalkane, characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-1-fluoro-2-nitropropane typically involves the halogenation and nitration of appropriate precursor compounds. One common method includes the reaction of 1,1-dichloro-2-nitropropane with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetonitrile and a catalyst to facilitate the substitution of a chlorine atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-1-fluoro-2-nitropropane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidized products depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or lithium aluminum hydride (LiAlH4) are used under controlled temperature and pressure conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Substitution: Products include derivatives where chlorine or fluorine atoms are replaced by other functional groups.
Reduction: The primary product is 1,1-dichloro-1-fluoro-2-aminopropane.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions used.
Applications De Recherche Scientifique
1,1-Dichloro-1-fluoro-2-nitropropane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-1-fluoro-2-nitropropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. The presence of halogen and nitro groups enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The specific pathways and molecular targets depend on the context of its use and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-1-fluoroethane: Similar in structure but lacks the nitro group.
1,1-Dichloro-2-nitropropane: Similar but does not contain fluorine.
1,1-Difluoro-2-nitropropane: Contains two fluorine atoms instead of chlorine.
Uniqueness
1,1-Dichloro-1-fluoro-2-nitropropane is unique due to the combination of chlorine, fluorine, and nitro groups in a single molecule. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
93696-70-9 |
|---|---|
Formule moléculaire |
C3H4Cl2FNO2 |
Poids moléculaire |
175.97 g/mol |
Nom IUPAC |
1,1-dichloro-1-fluoro-2-nitropropane |
InChI |
InChI=1S/C3H4Cl2FNO2/c1-2(7(8)9)3(4,5)6/h2H,1H3 |
Clé InChI |
UNKYHDBKTMMJKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(F)(Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


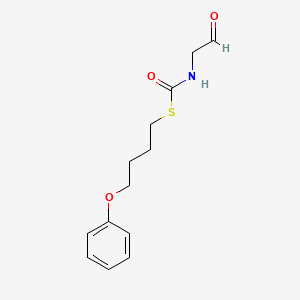
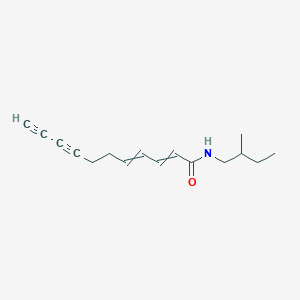
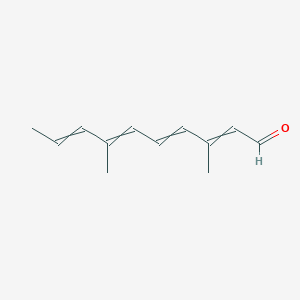
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
